molecular formula C22H25NO4 B2631312 8-((diethylamino)methyl)-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one CAS No. 848764-18-1

8-((diethylamino)methyl)-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one

Cat. No. B2631312
CAS RN: 848764-18-1
M. Wt: 367.445
InChI Key: VBGUHEWZVPYVDR-UHFFFAOYSA-N
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Description

The compound “8-((diethylamino)methyl)-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one” is a derivative of chromen-4-one, which is a class of organic compounds characterized by a chromene backbone flanked by a ketone group . The presence of the diethylamino and methoxyphenyl groups suggest that this compound may have unique reactivity and properties compared to simple chromen-4-one derivatives.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from the appropriate chromen-4-one derivative. The diethylamino group could potentially be introduced via a nucleophilic substitution reaction, while the methoxyphenyl group might be introduced via a Friedel-Crafts acylation .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromen-4-one core, with the various substituents adding complexity to the molecule. The presence of the diethylamino group could impart basicity to the molecule, while the methoxyphenyl group could contribute to its overall hydrophobicity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The carbonyl group in the chromen-4-one core could potentially undergo nucleophilic addition reactions, while the diethylamino group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the diethylamino and methoxyphenyl groups could increase its overall lipophilicity, which could in turn influence its solubility and permeability properties .

Scientific Research Applications

Catalytic Synthesis Applications

The compound has been utilized in the efficient one-pot synthesis of chromen-2-one derivatives via Mannich type reactions. This synthesis involves diethylamine, aromatic aldehyde, and 4-hydroxy coumarin in the presence of Bi(NO3)3·5H2O as a catalyst, leading to the formation of 3-((aryl)(diethylamino)methyl)-4-hydroxy-2H-chromen-2-ones and biscoumarin derivatives (Zahiri & Mokhtary, 2015).

Fluorescent Probe Development

A ratiometric fluorescent probe based on a similar structure has been reported for selective detection of bisulfite anions in living cells. This probe, showing an obvious blue shift upon interaction with bisulfite anions, demonstrates the compound's utility in biochemical sensing and cell imaging applications (Chen et al., 2017).

Organic Synthesis and Chemical Reactions

In organic chemistry, these compounds are involved in Knoevenagel and Pechmann condensation reactions, serving as precursors for the synthesis of various substituted coumarins. This showcases their role in the construction of complex organic molecules with potential pharmaceutical applications (Wong & Basar, 2013).

Novel Compound Synthesis and Applications

Biogenic ZnO nanoparticles have been used to catalyze the synthesis of 3, 3'-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives, highlighting the compound's versatility in facilitating novel synthetic routes. These synthesized compounds have been evaluated for their antioxidant activity and potential as corrosion inhibitors, demonstrating the compound's broad utility in both biological and material science contexts (Kumar et al., 2022).

Antibacterial Activity

Substituted derivatives of chromen-2-one, including those structurally related to the compound , have been synthesized and evaluated for their antibacterial activity. This research underscores the potential of these compounds in the development of new antibacterial agents, which could address the growing challenge of antibiotic resistance (Behrami & Dobroshi, 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as pharmaceuticals or materials science, and optimizing its synthesis to make it more efficient and sustainable .

properties

IUPAC Name

8-(diethylaminomethyl)-7-hydroxy-3-(2-methoxyphenyl)-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-5-23(6-2)13-17-18(24)12-11-16-21(25)20(14(3)27-22(16)17)15-9-7-8-10-19(15)26-4/h7-12,24H,5-6,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGUHEWZVPYVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=CC=C3OC)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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